molecular formula C9H10F6O2 B2994790 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 2253629-40-0

2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2994790
CAS No.: 2253629-40-0
M. Wt: 264.167
InChI Key: IASYFCHPKQWENF-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of trifluoromethyl groups to a cyclohexane precursor. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This method involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the cyclohexane precursor to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This can lead to changes in the activity of enzymes or receptors, influencing various biological processes.

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties compared to similar compounds. These groups enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h4-6H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASYFCHPKQWENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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